![molecular formula C₁₅H₁₉IN₆O₄ B1140397 (3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide CAS No. 162936-24-5](/img/structure/B1140397.png)
(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide
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Description
The compound of interest is a complex molecule that can be related to the broader category of nucleoside analogs and cyclic compounds with potential applications in various fields of chemistry and biology. Its synthesis, structure, and properties are crucial for understanding its potential applications and interactions.
Synthesis Analysis
The synthesis of complex molecules involving adenine or similar purine structures, like the compound , typically involves multi-step chemical reactions. For instance, Hattori and Kinoshita (1979) described the synthesis of polyamides containing uracil and adenine through the addition reaction of uracil and adenine to dimethyl methylenesuccinate, followed by hydrolysis and further chemical modifications to obtain various polyamides (Hattori & Kinoshita, 1979).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule often requires X-ray crystallography for precise determination. Ji (2006) synthesized a related compound and determined its crystal structure, providing insights into the arrangement of atoms and the spatial configuration essential for understanding the compound's chemical behavior (Ji, 2006).
Scientific Research Applications
Synthesis of Carbocyclic Nucleosides
The synthesis of carbocyclic nucleosides involves key intermediates structurally related to the mentioned compound. For instance, the process development for the synthesis of adenosine agonists highlights the catalytic dihydroxylation and subsequent transformations yielding enantiomerically pure intermediates. Such methodologies are pivotal for the production of compounds with significant therapeutic potential, particularly in antiviral and oncological research (Bannister et al., 1997).
Polyamides Incorporating Nucleobases
Research on synthesizing polyamides containing uracil and adenine showcases the incorporation of nucleobase derivatives into polymers. This approach demonstrates the compound's utility in creating biomaterials with potential applications in biotechnology and medicinal chemistry (Hattori & Kinoshita, 1979).
Anticancer and Anti-inflammatory Agents
The development of novel pyrazolopyrimidines derivatives illustrates the compound's framework in synthesizing potential anticancer and anti-inflammatory agents. Such research underscores the importance of structurally diverse entities in discovering new therapeutic agents with improved efficacy and safety profiles (Rahmouni et al., 2016).
Optical Properties and Absolute Configuration Studies
Studies on the conformation, optical properties, and absolute configuration of related compounds, including isopropylideneadenosines, provide insight into the stereochemical and photophysical properties of such molecules. This research is crucial for understanding the molecular basis of drug action and for designing molecules with specific optical properties for applications in materials science (Ivanova & Spiteller, 2011).
properties
IUPAC Name |
(3aR,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19IN6O4/c1-4-18-12(23)8-7-9(26-15(2,3)25-7)13(24-8)22-5-19-6-10(17)20-14(16)21-11(6)22/h5,7-9,13H,4H2,1-3H3,(H,18,23)(H2,17,20,21)/t7-,8+,9-,13-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBUDLXECXRPCA-LOKDSWTASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1C2C(C(O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)[C@@H]1[C@@H]2[C@H]([C@@H](O1)N3C=NC4=C(N=C(N=C43)I)N)OC(O2)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19IN6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3Ar,4R,6S,6aS)-4-(6-amino-2-iodopurin-9-yl)-N-ethyl-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxamide |
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